{[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H18F2O2 |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
(2,2-difluoro-3-phenylmethoxypropoxy)methylbenzene |
InChI |
InChI=1S/C17H18F2O2/c18-17(19,13-20-11-15-7-3-1-4-8-15)14-21-12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
BFPHWRJKUQFRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Alkoxy Intermediates
The most widely employed method involves a two-step nucleophilic substitution strategy. In the first step, 2,2-difluoropropane-1,3-diol undergoes selective benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in anhydrous dimethylformamide (DMF) at 80–90°C for 12–16 hours, yielding 3-(benzyloxy)-2,2-difluoropropanol as an intermediate.
In the second step, the intermediate reacts with benzyl chloride under similar basic conditions. The hydroxyl group is deprotonated by K₂CO₃, forming an alkoxide that attacks the benzyl chloride’s electrophilic carbon. This step is typically conducted in acetonitrile at 70°C for 8–10 hours, achieving yields of 78–82%.
Key Reaction Parameters
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Temperature | 80–90°C | 70°C |
| Base | K₂CO₃ | K₂CO₃ |
| Yield | 85–90% | 78–82% |
Acid-Catalyzed Etherification
An alternative single-step approach utilizes Bronsted acid catalysis. A mixture of 2,2-difluoropropane-1,3-diol and excess benzyl alcohol is heated with concentrated sulfuric acid (H₂SO₄) at 100°C for 6–8 hours. The acid protonates the hydroxyl groups, facilitating nucleophilic attack by benzyl alcohol. While this method reduces the number of steps, the yield is lower (65–70%) due to competing oligomerization.
Mechanistic Considerations
-
Protonation of diol hydroxyl groups enhances electrophilicity.
-
Steric hindrance from fluorine atoms slows reaction kinetics.
-
Excess benzyl alcohol (3–4 equivalents) minimizes side reactions.
Optimization Strategies for Industrial Scalability
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance efficiency. Pre-mixed 2,2-difluoropropane-1,3-diol and benzyl bromide are pumped through a heated reactor column packed with solid K₂CO₃ at 120°C. The residence time of 15–20 minutes achieves 88% conversion, with in-line liquid-liquid extraction isolating the product.
Advantages Over Batch Processing
-
Reduced reaction time (minutes vs. hours).
-
Improved heat dissipation minimizes thermal degradation.
-
Scalable to multi-kilogram production.
Solvent and Catalyst Screening
A comparative study of solvents and catalysts reveals that tetrabutylammonium bromide (TBAB) in toluene at 110°C increases yields to 84% by phase-transfer catalysis. Polar aprotic solvents like DMF favor faster kinetics but complicate product isolation (Table 2).
Table 2: Solvent-Catalyst Performance
| Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 82% |
| Toluene | TBAB/K₂CO₃ | 110°C | 84% |
| Acetonitrile | NaH | 70°C | 79% |
Analytical Validation of Synthetic Products
Structural Confirmation Techniques
-
¹⁹F NMR Spectroscopy : Distinct signals at δ -112 ppm (CF₂) and -118 ppm (C-F coupling) confirm fluorine placement.
-
High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 292.32 ([M+H]⁺) aligns with the theoretical molecular weight.
-
X-ray Crystallography : Resolves the gauche conformation of the difluoropropoxy chain, critical for understanding steric effects.
Purity Assessment
Gas chromatography (GC) with flame ionization detection (FID) routinely achieves >99% purity. Residual benzyl bromide is quantified below 0.1% using a DB-5 capillary column and internal standardization.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, bis(benzyloxy)difluoropropane, arises from over-alkylation. Strategies to suppress this include:
-
Stoichiometric Control : Limiting benzyl halide to 2.2 equivalents.
-
Temperature Gradients : Gradual heating from 50°C to 80°C reduces exothermic side reactions.
Fluorine Leaching
Hydrolytic cleavage of C-F bonds occurs under strongly acidic or basic conditions. Storage recommendations include:
-
Inert Atmosphere : Nitrogen or argon blankets.
-
Stabilizers : Addition of 1–2% triethylamine to neutralize trace acids.
Chemical Reactions Analysis
Types of Reactions
(((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Structure and Reactivity
The molecular structure of {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene can be described as follows:
- Molecular Formula : C15H16F2O2
- Molecular Weight : 270.29 g/mol
The presence of fluorine atoms increases the lipophilicity and metabolic stability, making this compound suitable for various applications, particularly in medicinal chemistry.
Pharmaceutical Development
The unique structural features of This compound suggest significant potential in pharmaceutical applications:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The difluoropropoxy group may enhance the binding affinity to cancer-related targets.
- Anti-inflammatory Properties : Research into related compounds has shown promise in modulating inflammatory pathways, suggesting that this compound may also possess similar properties.
Case Study: Anticancer Activity
In a study investigating the anticancer effects of difluorinated compounds, it was found that a structurally similar compound demonstrated significant inhibition of tumor growth in vitro. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Material Science
The incorporation of fluorinated groups often leads to enhanced thermal stability and chemical resistance in materials. This compound can be used in:
- Coatings : Fluorinated compounds are known for their hydrophobic properties, making them ideal candidates for protective coatings in various industries.
- Polymer Synthesis : The unique reactivity of this compound can be harnessed to create novel polymers with desirable mechanical and thermal properties.
Agrochemical Applications
Fluorinated compounds have been widely studied for their potential as agrochemicals due to their enhanced biological activity. The application of This compound could include:
- Pesticides and Herbicides : Its unique structure may allow it to interact effectively with biological targets in pests or weeds.
Comparative Analysis Table
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Benzyloxybenzene | Contains a benzyloxy group | Antimicrobial activity |
| 2,2-Difluoropropanol | Similar fluorinated propyl chain | Solvent properties |
| 4-Fluorobenzyl alcohol | Fluorinated aromatic compound | Anticancer properties |
This table illustrates the structural features and activities of compounds related to This compound , highlighting its potential advantages over simpler analogs.
Mechanism of Action
The mechanism of action of (((2,2-Difluoropropane-1,3-diyl)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its ether linkages and difluoropropane moiety. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes the molecular formulas, CAS numbers, and distinguishing features of {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene and related compounds:
Key Reactivity Differences :
- Fluorinated analogs (e.g., the target compound and 1-butoxy-2,3-difluorobenzene) exhibit reduced electrophilicity at fluorinated carbons, making them less reactive toward nucleophilic attack compared to brominated derivatives like (3-bromopropoxy)benzene .
- Boronic acid-containing analogs (e.g., 3-(cyclopentyloxy)-2,4-difluorophenylboronic acid) enable Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound .
Physicochemical Properties
- Lipophilicity: The presence of fluorine atoms in this compound increases its logP value compared to non-fluorinated analogs like [3-(benzyloxy)-1-propyn-1-yl]benzene. For example, 1-butoxy-2,3-difluorobenzene (logP ~2.5) is significantly more lipophilic than its non-fluorinated counterpart .
- Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability due to strong C-F bonds. This contrasts with brominated derivatives, which may degrade under harsh conditions .
Biological Activity
The compound {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C14H16F2O2
- Molecular Weight : 256.28 g/mol
- IUPAC Name : 1-(benzyloxy)-3-(2,2-difluoropropoxy)benzene
The structure features a benzyloxy group and a difluoropropoxy moiety, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be classified into several categories:
-
Antimicrobial Activity
- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Effects
- Research has demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
-
Anticancer Potential
- In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines, particularly breast and colon cancer cells.
-
Neuroprotective Properties
- There is emerging evidence that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Anti-inflammatory Activity
Table 3: Anticancer Activity
Case Studies
-
Case Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics, suggesting its potential as an alternative treatment option. -
Case Study on Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-induced macrophages. The study found that treatment with the compound significantly reduced the levels of TNF-α and IL-6, supporting its therapeutic potential in inflammatory disorders. -
Case Study on Cancer Cell Apoptosis
A research project assessed the cytotoxic effects of this compound on various cancer cell lines. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its promise as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing {[3-(Benzyloxy)-2,2-difluoropropoxy]methyl}benzene?
- Methodology :
- Nucleophilic substitution : React 3-(benzyloxy)-2,2-difluoropropanol with a methylbenzene derivative (e.g., benzyl chloride or bromide) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. Purify via column chromatography or recrystallization .
- Protection/deprotection strategies : Use benzyl ether protecting groups to stabilize reactive intermediates during multi-step syntheses .
- Key considerations : Monitor reaction progress using TLC or HPLC to avoid over-alkylation.
Q. How can the structure of this compound be confirmed experimentally?
- Analytical techniques :
- NMR spectroscopy : Analyze , , and NMR to confirm substituent positions and stereochemistry. The difluoro group () will show distinct coupling patterns .
- X-ray crystallography : Resolve crystal structures to verify spatial arrangement of benzyloxy and difluoropropoxy groups .
- Mass spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) .
Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?
- Properties :
- LogP : Estimated ~3.5 (hydrophobic due to benzyl and difluoro groups).
- Stability : Sensitive to acidic hydrolysis of the benzyl ether; store under inert atmosphere (N₂/Ar) at 4°C .
- Experimental validation : Use DSC/TGA to assess thermal stability and UV-vis spectroscopy to study photodegradation .
Advanced Research Questions
Q. How do the electron-withdrawing difluoro groups influence reactivity in cross-coupling reactions?
- Mechanistic insight :
- The difluoro substituents reduce electron density on the propoxy chain, enhancing electrophilicity at adjacent carbons. This facilitates Suzuki-Miyaura couplings with aryl boronic acids (e.g., using Pd(PPh₃)₄/K₃PO₄ in toluene) .
- Contradiction note : Some studies report reduced reactivity in SN2 pathways due to steric hindrance; optimize using bulky ligands (e.g., XPhos) .
- Case study : Compare reaction yields with monofluoro vs. difluoro analogs to quantify electronic effects .
Q. What strategies mitigate competing side reactions during functionalization of the benzyloxy group?
- Optimization approaches :
- Temporary protection : Use silyl ethers (e.g., TBSCl) to shield the benzyloxy group during oxidation or halogenation .
- Flow chemistry : Minimize side products via precise control of residence time and temperature in continuous reactors .
Q. How can computational modeling predict biological interactions of this compound?
- Methods :
- Docking simulations : Use AutoDock Vina to model binding to enzymes like cytochrome P450 (CYP3A4). The benzyloxy group shows π-π stacking with aromatic residues .
- MD simulations : Assess membrane permeability via lipid bilayer models (e.g., GROMACS). The difluoro group increases hydrophobicity, enhancing diffusion coefficients .
Key Research Gaps
- Stereochemical effects : Limited data on how the difluoro configuration (cis vs. trans) impacts biological activity.
- Toxicity profiles : No in vivo studies on metabolic pathways or hepatotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
